4-Chloro-2-fluorobenzotrichloride

Übersicht

Beschreibung

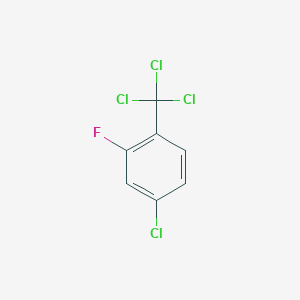

4-Chloro-2-fluoro-1-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl4F. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trichloromethylating agents. One common method is the reaction of 2-chloro-4-fluorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve the desired product .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality .

Analyse Chemischer Reaktionen

4-Chloro-2-fluoro-1-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under appropriate conditions.

Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzenes, reduced derivatives, and oxidized compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Chloro-2-fluorobenzotrichloride has the molecular formula and features a unique structure that includes both chloro and fluoro substituents on a benzene ring. Its reactivity is enhanced by the presence of the trichloromethyl group, which allows it to participate in various chemical reactions.

Scientific Research Applications

1. Chemistry:

- Synthesis of Organic Compounds: This compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable in creating diverse chemical entities .

2. Biology:

- Enzyme Interaction Studies: this compound is utilized in studying enzyme interactions and metabolic pathways. It aids researchers in understanding biochemical processes by serving as a substrate or inhibitor in enzymatic reactions.

- Antiviral Activity: Derivatives of this compound have shown significant antiviral properties against HIV. For instance, compounds like 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (DABOs) exhibit strong activity against various strains of HIV, indicating its potential in antiviral drug development.

3. Medicine:

- Drug Development: The compound plays a role in developing new therapeutic agents, particularly those aimed at treating bacterial infections. Its structural features allow for modifications that enhance biological activity against specific pathogens .

4. Industry:

- Production of Dyes and Polymers: this compound is employed in the manufacturing of dyes and polymers, leveraging its chemical properties to produce materials with desired characteristics .

Case Studies

HIV Inhibition Study:

A study evaluated the effects of this compound derivatives on HIV-infected cells. Results indicated that these compounds inhibited viral replication effectively while demonstrating selectivity against different HIV strains. Structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced antiviral potency.

Enzymatic Activity Assessment:

Research focused on the interaction of this compound's derivatives with reverse transcriptase showed that certain stereoisomers exhibited enhanced binding affinity. This correlation between binding affinity and antiviral activity underscores the importance of structural modifications in drug design.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene is primarily related to its reactivity and ability to undergo various chemical transformations. The electron-withdrawing nature of the chloro and fluoro substituents, along with the trichloromethyl group, influences its reactivity towards nucleophiles and electrophiles. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-fluoro-1-(trichloromethyl)benzene can be compared with similar compounds such as:

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and applications.

1-Chloro-4-fluoro-2-(trichloromethyl)benzene: This isomer has the chloro and fluoro substituents in different positions, leading to variations in chemical behavior and uses.

4-Fluoro-1-(trichloromethyl)benzene:

The uniqueness of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

4-Chloro-2-fluorobenzotrichloride is an organic compound characterized by its complex structure and significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H3Cl4F. The presence of multiple halogen substituents contributes to its reactivity and potential biological effects.

Key Properties:

- Molecular Weight : 257.4 g/mol

- Melting Point : Not extensively documented but expected to be influenced by its halogen content.

- Boiling Point : Estimated around 200 °C based on similar compounds.

- Solubility : Limited solubility in water; more soluble in organic solvents.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound's halogen groups can facilitate nucleophilic attack, leading to modifications in enzyme activity.

Enzyme Interaction

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In cellular models, the compound has shown cytotoxic effects at higher concentrations. For example, research involving human cancer cell lines indicates that this compound can induce apoptosis, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15 | Induces apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Inhibits proliferation |

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects on Cancer Cells : Research conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .

- Enzyme Inhibition Studies : A recent investigation into the compound's effect on cytochrome P450 enzymes revealed that it could competitively inhibit enzyme activity, suggesting potential implications for drug-drug interactions in pharmacotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, preliminary data suggest it is metabolized via conjugation pathways common to halogenated compounds. Its distribution within biological systems may be influenced by lipophilicity due to its halogen substituents.

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-1-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJYVSUQNUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596602 | |

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179111-13-8 | |

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.